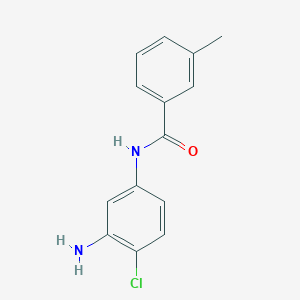

N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is a compound that can be associated with a variety of chemical and biological studies. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for different activities, such as receptor binding affinity, antiproliferative activity, gastroprokinetic activity, and cytotoxicity. These studies often involve modifications of the benzamide moiety and substitutions on the phenyl ring, which can significantly alter the biological activity and physical properties of these compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from substituted benzoic acids or their functionalized derivatives. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further functional group transformations . Similarly, the synthesis of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles required the replacement of specific atoms in the morpholine ring and subsequent evaluation for biological activity . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve the desired structural features and purity of the final benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, and the bond lengths and angles were compared with those obtained from density functional theory (DFT) calculations . The molecular structure can greatly influence the biological activity, as seen in the study of gastroprokinetic agents where the direction of the N-benzyl group was found to be crucial .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrogenation, esterification, and reductive chemistry. For example, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification steps under optimized conditions to achieve high yields . The reductive chemistry of benzamide derivatives can also be complex, leading to the formation of various reduced species with different cytotoxicities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceutical agents. The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, can be investigated using theoretical calculations to predict reactivity and interactions with biological targets . Additionally, the intermolecular interactions in the crystal structures, such as hydrogen bonding and pi-pi stacking, can affect the compound's solid-state properties and its behavior in biological systems .

科学研究应用

心血管特性

N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺,一种苯甲酰胺类衍生物,已被研究其心血管特性。对类似化合物的研究,如3-[[[2-(3,4-二甲氧基苯基)乙基]氨基]甲基]-氨基-N-甲基苯甲酰胺,已显示对心血管活动的影响,如增加动物模型中腹腔和肠系膜动脉血流、心脏收缩力和呼吸频率。这表明了在心血管治疗中的潜在应用(Hirohashi et al., 1993)。

抗溃疡特性

对苯甲酰胺衍生物的抗溃疡特性的研究是重要的。一项关于合成和评价2-(3,4-二甲氧基苯基)乙胺的酰基衍生物的研究,这些衍生物在结构上与N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺相关,显示出某些化合物具有显著的抗溃疡活性(Hosokami et al., 1992)。这一研究领域表明了N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺在新型胃溃疡治疗方法开发中的潜力。

药物合成和表征

对苯甲酰胺类化合物的合成和表征,包括类似于N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺的化合物,一直是研究的重点。已经进行了关于合成氚标记化合物以潜在用于受体研究和药物开发的研究(Hong et al., 2015)。这样的研究可以帮助理解药物-受体相互作用和药代动力学。

对激酶蛋白的抑制作用

对与N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺结构相关的化合物进行了研究,以了解其对激酶蛋白的抑制作用。例如,对动力蛋白纺锤体抑制剂的研究已经确定了某些苯甲酰胺衍生物作为潜在的抗癌药物,因为它们能够使细胞在有丝分裂期停滞并诱导细胞死亡(Theoclitou et al., 2011)。这项研究为在肿瘤学中使用N-(3-氨基-4-氯苯基)-3-甲基苯甲酰胺开辟了途径。

安全和危害

属性

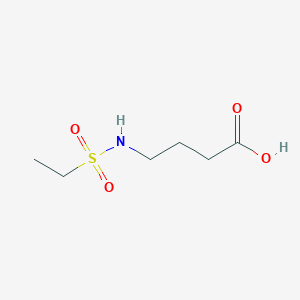

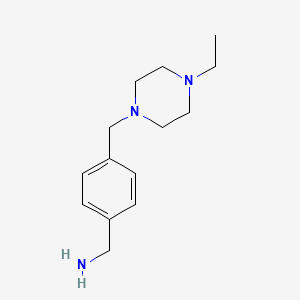

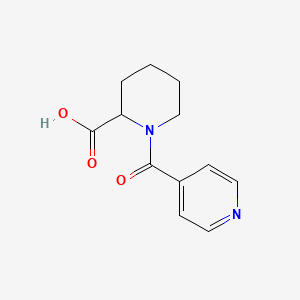

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXSZWDYSJPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)